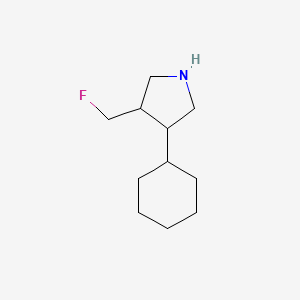

3-Cyclohexyl-4-(fluoromethyl)pyrrolidine

Description

Chemical Significance and Relevance in Organic Chemistry

The chemical significance of 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine lies fundamentally in its representation of the convergence between two critical areas of modern organic chemistry: pyrrolidine scaffold modification and strategic fluorine incorporation. Pyrrolidine derivatives have established themselves as versatile scaffolds in organic synthesis due to their unique structural characteristics, including the five-membered ring's non-planarity and the phenomenon of pseudorotation, which contributes to enhanced three-dimensional coverage and stereochemical diversity. The five-membered pyrrolidine ring system, being one of the most widely utilized nitrogen heterocycles in medicinal chemistry, offers exceptional opportunities for exploring pharmacophore space through its sp3-hybridization characteristics and conformational flexibility.

The incorporation of fluorine atoms, particularly in the form of fluoromethyl groups, represents a strategic approach to modulating molecular properties that has become increasingly important in contemporary organic chemistry. The monofluoromethyl group functions as a bioisoster for various functional groups including methyl, hydroxymethyl, aminomethyl, ethyl, nitromethyl, and sulfhydrylmethyl moieties, making it a valuable tool for molecular modification. The presence of fluorine significantly alters electronic properties due to its high electronegativity and unique bonding characteristics, leading to modifications in lipophilicity, metabolic stability, and molecular interactions.

Cyclohexyl substituents contribute additional structural complexity and hydrophobic character to pyrrolidine frameworks. Research has demonstrated that cyclohexyl groups exhibit stronger hydrophobic contributions compared to their aromatic phenyl counterparts, with studies showing that cyclohexyl moieties maintain consistent hydrophobic contribution values of approximately 5 units, significantly higher than aromatic analogues. This enhanced hydrophobicity can influence molecular behavior in biological systems and affect compound properties such as solubility and membrane permeability.

| Structural Component | Molecular Property Contribution | Reference Value |

|---|---|---|

| Pyrrolidine ring | Polar surface area | Similar to pyrrole |

| Fluoromethyl group | Lipophilicity modifier | Bioisosteric replacement |

| Cyclohexyl substituent | Hydrophobic contribution | ~5 units |

Historical Development and Evolution of Pyrrolidine Derivatives

The historical development of pyrrolidine chemistry traces back to early investigations into heterocyclic compound synthesis, with pyrrolidine itself being first prepared through various classical methods including the cyclization of putrescine using supported nickel catalysts at temperatures ranging from 100°C to 160°C. The evolution of pyrrolidine derivative synthesis has been marked by continuous refinement of synthetic methodologies and expansion of structural diversity.

The industrial production of pyrrolidine established the foundation for subsequent derivative development, with the primary commercial synthesis involving the reaction of 1,4-butanediol and ammonia at elevated temperatures (165-200°C) and pressures (17-21 megapascals) in the presence of cobalt and nickel oxide catalysts supported on alumina. This industrial process operates in continuous tube reactors using the cycle gas method, demonstrating the scalability and commercial viability of pyrrolidine production.

Significant advances in pyrrolidine derivative synthesis have emerged through the development of stereoselective synthetic methods. The construction of pyrrolidine rings from both cyclic and acyclic precursors has been extensively studied, with particular emphasis on maintaining stereochemical control during ring formation. Classical approaches have included 1,3-dipolar cycloaddition reactions between nitrogen-based dipoles such as azomethine ylides with alkenyl dipolarophiles, providing access to substituted pyrrolidines with controlled stereochemistry.

The evolution toward fluorinated pyrrolidine derivatives represents a more recent development in the field, driven by the recognition that fluorine incorporation can dramatically alter molecular properties. The development of monofluoromethylation methodologies has provided new avenues for accessing fluorinated heterocycles, with two primary strategies emerging: direct monofluoromethylation using simple fluoromethyl sources such as iodomethylfluoride, and the assembly of nitrogen-heterocyclic structures from fluoromethyl-containing substrates.

Recent synthetic advances have demonstrated the successful preparation of complex fluorinated pyrrolidine frameworks through organocatalytic domino reactions. The asymmetric synthesis of highly functionalized pyrrolidine derivatives bearing trifluoromethyl groups has been achieved through organocatalytic domino Michael/Mannich cycloaddition sequences, employing commercially available secondary amines as catalysts and providing access to compounds with three contiguous stereogenic centers.

Research Objectives and Scope for this compound

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, reflecting the compound's potential significance across various applications in organic chemistry and related fields. The primary research focus centers on understanding the unique chemical properties that arise from the combination of the cyclohexyl substituent, fluoromethyl group, and pyrrolidine core structure.

Synthetic methodology development represents a crucial research objective, particularly in establishing efficient and stereoselective routes to access this compound and related derivatives. The synthesis of this compound involves addressing several technical challenges, including the regioselective introduction of the fluoromethyl group at the 4-position of the pyrrolidine ring and the incorporation of the cyclohexyl substituent at the 3-position. Research efforts have focused on developing scalable synthetic approaches that can accommodate the specific steric and electronic requirements of this molecular framework.

The chemical reactivity profile of this compound constitutes another significant research area. The compound's ability to participate in various chemical transformations, including nucleophilic substitution reactions, oxidation processes, and reduction reactions, provides insights into its utility as a synthetic intermediate. Understanding the influence of the cyclohexyl and fluoromethyl substituents on the reactivity of the pyrrolidine nitrogen and adjacent carbon centers is essential for predicting and controlling chemical behavior.

Structure-activity relationship studies form an important component of the research scope, particularly in elucidating how the specific substitution pattern affects molecular properties and potential biological activities. The compound's classification as a pyrrolidine derivative with potential applications in central nervous system disorders and pain management research highlights the importance of understanding its molecular interactions and binding characteristics.

| Research Area | Specific Objectives | Methodological Approaches |

|---|---|---|

| Synthetic Development | Stereoselective synthesis routes | Organocatalytic cycloadditions |

| Reactivity Studies | Chemical transformation profiles | Mechanistic investigations |

| Property Analysis | Structure-activity relationships | Computational modeling |

| Application Research | Therapeutic potential assessment | Biological activity screening |

Computational chemistry investigations provide complementary insights into the molecular behavior of this compound, utilizing density functional theory calculations and molecular modeling approaches to predict conformational preferences, electronic properties, and intermolecular interactions. These theoretical studies support experimental observations and guide synthetic strategy development by providing mechanistic insights into reaction pathways and transition state structures.

Properties

IUPAC Name |

3-cyclohexyl-4-(fluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FN/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMKBEWTNNSIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNCC2CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective introduction of the fluoromethyl group at the 4-position of the pyrrolidine ring is critical. Common methods include:

- Nucleophilic substitution on halomethyl precursors with fluoride sources.

- Electrophilic fluorination using reagents such as Selectfluor on methylated pyrrolidine intermediates.

- Fluoromethylation of alcohol or amine groups via fluoromethyl halides under basic conditions.

For example, fluoromethylation can be achieved by reacting substituted benzyl alcohols with fluoromethyl halides in the presence of bases like sodium hydride in anhydrous tetrahydrofuran (THF) at low temperatures, followed by workup and purification to isolate fluoromethyl ethers or amines.

Catalytic Asymmetric Synthesis Approaches

To achieve stereoselectivity in the synthesis of fluoromethylated pyrrolidines, catalytic asymmetric methods are employed:

Asymmetric Michael addition of trifluoromethyl ketones to nitroolefins, followed by hydrogenative cyclization , yields trisubstituted trifluoromethyl pyrrolidines with high diastereo- and enantioselectivity.

Enantioselective hydrogenation methods using chiral ruthenium catalysts enable the preparation of enantiomerically enriched pyrrolidine-3-carboxylic acids, which can be further functionalized to incorporate fluoromethyl groups.

These catalytic methods provide access to chiral fluoromethyl pyrrolidines with controlled stereochemistry, which is essential for biological activity.

Reaction Conditions and Optimization

Analytical and Purification Techniques

Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm >99% purity in intermediates and final products.

Stereochemical Analysis: Chiral HPLC and NMR are used to characterize stereoisomers, especially important in asymmetric syntheses.

Isolation: Flash chromatography and preparative thin-layer chromatography (TLC) are common for purification after fluoromethylation and other functionalization steps.

Summary of Research Findings

The multi-step synthesis starting from pyrrolidin-2-one derivatives with controlled carbamate formation and amide coupling is a robust route to pyrrolidine derivatives bearing cyclohexyl groups.

Fluoromethylation via nucleophilic substitution on benzyl alcohol derivatives under basic conditions is effective for introducing fluoromethyl groups.

Catalytic asymmetric methods provide stereocontrolled access to fluoromethylated pyrrolidines, crucial for pharmaceutical applications.

Optimization of reaction conditions such as temperature, reagent addition rate, and choice of organic base is essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Chiral Building Block

3-Cyclohexyl-4-(fluoromethyl)pyrrolidine serves as a chiral building block in organic synthesis. Its chiral nature allows it to facilitate the synthesis of complex organic molecules, which is crucial in the development of pharmaceuticals and other fine chemicals. The introduction of fluoromethyl groups can enhance the lipophilicity and biological activity of the resulting compounds.

Catalysis

The compound can also be utilized in catalytic processes. Its unique structure may provide specific interactions with substrates, making it useful in asymmetric synthesis where selectivity is paramount.

Biological Applications

Ligand in Receptor Binding Studies

Research has indicated that this compound may act as a ligand for various receptors. Its ability to bind selectively to certain receptors opens avenues for exploring its role in pharmacological studies, especially concerning neurotransmitter systems.

Neuroprotective Properties

Studies suggest that pyrrolidine derivatives exhibit neuroprotective effects, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's. The mechanism involves antagonism of muscarinic receptors, which may enhance cognitive functions and provide therapeutic benefits for cognitive decline.

Medicinal Applications

Therapeutic Potential

The compound has been investigated for its pharmacological properties, including antinociceptive (pain-relieving) activity. Preliminary studies indicate that it may serve as a candidate for pain management therapies, particularly due to its interaction with pain pathways.

Cognitive Enhancement

Given its antagonistic effects on muscarinic receptors, there is potential for this compound to be developed as a treatment for cognitive impairments associated with conditions like Alzheimer's disease. This application is supported by evidence from research indicating its ability to modulate neurotransmitter activity .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of pyrrolidine derivatives similar to this compound. The results demonstrated that these compounds could mitigate neuronal damage in models of neurodegeneration, suggesting a pathway for therapeutic development.

Case Study 2: Pain Management

Another research effort focused on evaluating the antinociceptive properties of pyrrolidine derivatives. The findings indicated that certain derivatives exhibited significant pain-relieving effects in animal models, paving the way for further exploration into their use as analgesics .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Chemistry | Chiral building block | Facilitates synthesis of complex organic molecules |

| Catalysis | Asymmetric synthesis | Enhances selectivity in catalytic processes |

| Biology | Ligand for receptor binding studies | Potential interactions with neurotransmitter systems |

| Medicine | Neuroprotective properties | May aid in treating neurodegenerative diseases |

| Medicine | Antinociceptive activity | Promising candidate for pain management therapies |

| Medicine | Cognitive enhancement | Potential treatment for Alzheimer's disease |

Mechanism of Action

The mechanism by which 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

- Fluorination (e.g., compound 29) preserves potency, likely due to enhanced electronegativity and metabolic stability.

- Bulky alkyl groups (e.g., compound 30’s methyl substituents) maintain activity, suggesting tolerance for lipophilic groups.

- Stereochemical inversion (compound 31) drastically reduces potency, emphasizing the importance of pyrrolidine ring configuration .

Physicochemical Properties

A comparison of molecular descriptors (Table 2) illustrates how structural features influence drug-like properties:

| Parameter | Pyrrolidine | Cyclopentane | Pyrrole | Target Compound* |

|---|---|---|---|---|

| Dipole Moment (D) | 1.57 | 0 | 1.74 | Higher (due to fluoromethyl) |

| PSA (Ų) | 12.7 | 0 | 12.4 | ~20–25 (estimated) |

| LogP | 0.35 | 1.76 | 0.73 | ~2.5 (cyclohexyl contribution) |

| CI_logS (solubility) | -1.02 | -2.45 | -1.89 | Moderate (fluoromethyl enhances) |

Biological Activity

3-Cyclohexyl-4-(fluoromethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a cyclohexyl group and a fluoromethyl substitution, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFN

- Molecular Weight : 185.25 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may act as an inhibitor or modulator of certain enzymes and receptors, which can lead to various biological effects:

- Neurotransmitter Receptor Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : There is emerging evidence that pyrrolidine derivatives exhibit anticancer activity by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects against bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neurotransmitter Modulation | Potential effects on dopamine receptors |

Case Studies

Several studies have investigated the biological activity of compounds related to this compound, providing insights into its potential applications.

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of pyrrolidine derivatives, including this compound, against various bacterial strains. The results indicated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

- Anticancer Activity :

- Neuropharmacological Studies :

Research Findings

Recent findings have expanded the understanding of the biological activity associated with this compound:

- Pharmacokinetics : Studies indicate that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a viable candidate for drug development .

- Safety Profile : Toxicological assessments have shown that while effective at therapeutic doses, higher concentrations may lead to cytotoxicity in non-target cells. Thus, careful dose management is essential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclohexyl-4-(fluoromethyl)pyrrolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For fluoromethyl introduction, methods like halogen exchange (e.g., using KF in polar aprotic solvents) or reductive amination with fluorinated aldehydes are common. Key parameters include temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst choice (e.g., Pd/C for hydrogenation). Purity is assessed via HPLC or NMR, with yields ranging from 40–70% depending on steric hindrance from the cyclohexyl group .

Q. How can researchers mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Common byproducts include incomplete fluorination (e.g., chloromethyl intermediates) or cyclohexyl ring oxidation. Strategies:

- Use excess fluorinating agents (e.g., Selectfluor®) to drive reaction completion.

- Employ inert atmospheres (N₂/Ar) to prevent oxidation.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR to confirm fluoromethyl group (-CH₂F, δ ~ -220 ppm); ¹H/¹³C NMR for cyclohexyl ring conformation.

- MS : High-resolution MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- XRD : Resolve stereochemistry if chiral centers are present .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities to targets like GPCRs or enzymes. Studies involve:

- Chiral resolution via HPLC with polysaccharide columns (Chiralpak® AD-H).

- Comparative bioassays (e.g., IC₅₀ measurements) for enantiomer pairs.

- Molecular docking to predict interactions with active sites .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrrolidines?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, solvent) or impurity interference. Recommendations:

- Standardize assays (e.g., fixed DMSO concentration ≤0.1%).

- Validate purity (>95%) via orthogonal methods (LC-MS, elemental analysis).

- Replicate studies across multiple cell lines or in vitro/in vivo models .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Methodological Answer :

- Analog synthesis : Vary substituents (e.g., cyclohexyl → adamantyl) to probe hydrophobic interactions.

- Pharmacophore mapping : Identify critical groups (fluoromethyl for electronegativity, cyclohexyl for lipophilicity).

- SPR or ITC : Quantify binding kinetics to isolate selective derivatives .

Key Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.